Phosphorylhomocholine

Description

Historical Context of Phosphorylhomocholine Synthesis and Initial Academic Investigations

The synthesis of this compound and its derivatives was a focus of chemical research aimed at creating tools for biochemical studies. A significant contribution to this area was a new method for the preparation of phosphorylcholine (B1220837) and this compound published in 1974 by N. T. Thuong and P. Chabrier. google.comresearchgate.net This work appeared in the Bulletin de la Societe Chimique de France and provided researchers with an accessible means to produce these compounds for academic investigation. google.comresearchgate.net The development of such synthetic methods was crucial for advancing the study of phospholipid metabolism, allowing scientists to probe the intricate enzymatic pathways with molecules that mimic natural substrates. These early investigations were foundational, enabling subsequent studies into the roles and tolerances of enzymes within critical metabolic routes like the Kennedy pathway.

Overview of its Documented Presence or Derivation in Biological and Synthetic Systems

This compound is primarily documented as a compound of synthetic origin, created specifically for use in biochemical and biomedical research. google.comresearchgate.net There is no significant evidence to suggest that it is a naturally occurring metabolite in biological systems. Its utility is derived from its status as a synthetic tool. Researchers have designed and synthesized various choline (B1196258) analogs to probe the functions of choline metabolites. biorxiv.org These synthetic molecules, including this compound, serve as valuable probes for exploring metabolic pathways, protein-metabolite interactions, and for developing diagnostic or therapeutic agents. aacrjournals.orggoogle.com The ability to create these molecules through chemical synthesis allows for the systematic modification of the choline structure to investigate its biological roles. biorxiv.org

Structure

3D Structure

Properties

CAS No. |

53218-02-3 |

|---|---|

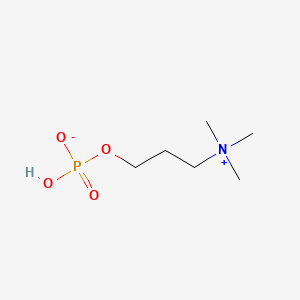

Molecular Formula |

C6H16NO4P |

Molecular Weight |

197.17 g/mol |

IUPAC Name |

3-(trimethylazaniumyl)propyl hydrogen phosphate |

InChI |

InChI=1S/C6H16NO4P/c1-7(2,3)5-4-6-11-12(8,9)10/h4-6H2,1-3H3,(H-,8,9,10) |

InChI Key |

QAOGRXNRTKIVKJ-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCOP(=O)(O)[O-] |

Canonical SMILES |

C[N+](C)(C)CCCOP(=O)(O)[O-] |

Other CAS No. |

53218-02-3 |

Synonyms |

phosphorylhomocholine |

Origin of Product |

United States |

Synthetic Methodologies for Phosphorylhomocholine in Academic Contexts

Established Chemical Synthesis Routes for Phosphorylhomocholine and its Derivatives

The synthesis of this compound and its derivatives is primarily achieved through established phosphorylation reactions, which are well-documented in organic chemistry. nih.gov These methods typically involve the formation of a phosphate (B84403) ester by reacting a homocholine (B1200072) precursor with a suitable phosphorylating agent. A common and versatile derivative synthesized for research, particularly for use in enzymatic assays, is p-nitrophenyl this compound. The synthesis of this and other derivatives often leverages principles used in the creation of analogous phosphorylcholine (B1220837) compounds. medchemexpress.com

A foundational approach involves the reaction of an alcohol, in this case, a derivative of homocholine, with a phosphorus compound containing a good leaving group. One general strategy is the phosphorylation of a protected homocholine molecule, followed by deprotection. Alternatively, a pre-formed phosphate moiety, such as p-nitrophenyl phosphate, can be coupled with a homocholine analogue. google.com The synthesis of derivatives, such as those used in creating biocompatible polymers or specific chemical probes, follows similar fundamental pathways, adapting the choice of starting materials to incorporate the desired functionalities. nih.gov

Specific Reagents and Reaction Conditions

The synthesis of this compound derivatives, such as p-nitrophenyl this compound, employs specific reagents and controlled reaction conditions to ensure high yields and purity. The synthesis of p-nitrophenyl esters, a common motif in these derivatives, often involves reacting a carboxylic acid or phosphate with p-nitrophenol using a coupling agent. nih.gov

A representative synthesis might involve the reaction of p-nitrophenol with a phosphorylating agent like phosphorus oxychloride in the presence of a base to form a p-nitrophenyl phosphorodichloridate intermediate. This reactive intermediate can then be reacted with homocholine to yield the desired product. Another route involves using protected precursors to avoid unwanted side reactions. For instance, the synthesis of p-nitrophenyl alkanoates has been achieved by reacting a carboxylic acid with 4-nitrophenyl chloroformate in anhydrous dichloromethane (B109758) at 0°C, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine. nih.gov A similar strategy can be adapted for phosphorylation.

The table below outlines typical reagents and conditions encountered in the synthesis of phosphate esters relevant to this compound.

| Reagent/Condition | Purpose | Example of Use | Citation |

| Phosphorus Oxychloride (POCl₃) | Primary phosphorylating agent | Formation of phosphorodichloridate intermediates. | nih.gov |

| p-Nitrophenol | Forms a chromogenic leaving group | Synthesis of p-nitrophenyl phosphorylcholine for enzyme assays. | medchemexpress.comgoogle.com |

| p-Nitrophenyl Chloroformate | Activating agent for forming esters | Synthesis of p-nitrophenyl esters from carboxylic acids. | nih.gov |

| Pyridine | Base and Solvent | Used as a solvent and to neutralize acidic byproducts (e.g., HCl). | prepchem.com |

| Dichloromethane (DCM) | Anhydrous Solvent | Used for reactions sensitive to water. | nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Catalyzes acylation and phosphorylation reactions. | nih.gov |

| Triethylamine (TEA) | Base | Used to scavenge protons released during the reaction. | nih.gov |

| Trimethylsilyl (TMS) compounds | Protecting/Deprotecting Group | Used in dealkylation steps during the synthesis of phosphate monoesters. | google.com |

| Temperature Control (e.g., 0°C) | Reaction Control | Slowing down reactive steps to prevent side product formation. | nih.gov |

Comparison with Phosphorylcholine Synthesis Methodologies

The synthetic methodologies for this compound are directly comparable to those for phosphorylcholine, as the core chemical challenge—the phosphorylation of a hydroxyalkyl trimethylammonium salt—is nearly identical. nih.gov The primary structural difference is the length of the alkyl chain separating the hydroxyl group from the quaternary ammonium (B1175870) nitrogen: phosphorylcholine has an ethyl (two-carbon) spacer, while this compound has a propyl (three-carbon) spacer. nih.govwikipedia.org

This seemingly minor structural variance does not typically necessitate a fundamental change in synthetic strategy. The key reaction, the esterification of the terminal alcohol, proceeds via the same mechanisms. However, differences in solubility, steric hindrance, and the potential for intramolecular side reactions may be subtly affected, potentially requiring minor adjustments to reaction conditions such as solvent choice or reaction time. Both syntheses rely on the same families of phosphorylating agents and often employ similar protection-deprotection strategies for reactive functional groups.

The table below provides a comparative overview of the synthesis methodologies.

| Aspect | Phosphorylcholine Synthesis | This compound Synthesis | Key Difference/Similarity |

| Precursor Alcohol | Choline (B1196258) ((2-hydroxyethyl)trimethylammonium) | Homocholine ((3-hydroxypropyl)trimethylammonium) | Difference: One additional methylene (B1212753) (-CH₂-) group in the homocholine backbone. |

| Core Reaction | Phosphorylation of the terminal hydroxyl group. | Phosphorylation of the terminal hydroxyl group. | Similarity: The fundamental transformation is identical (alcohol to phosphate ester). |

| Phosphorylating Agents | Phosphorus oxychloride, phosphoramidites, dialkyl chlorophosphates. | Phosphorus oxychloride, phosphoramidites, dialkyl chlorophosphates. | Similarity: The same classes of reagents are effective for both syntheses. |

| Derivatives | p-Nitrophenyl phosphorylcholine, Methacrylate derivatives (MPC). medchemexpress.comnih.gov | p-Nitrophenyl this compound, various drug conjugates. nih.gov | Similarity: Both can be converted into a wide range of derivatives for various applications. |

| Biosynthesis Pathway | Well-characterized (e.g., Lic1-pathway) involving choline kinase. nih.gov | Not as extensively studied, but analogous enzymatic routes are plausible. | Difference: The specific enzymes would need to recognize the longer propyl chain. |

Advancements in this compound Synthesis for Research Applications

Recent advancements in synthetic chemistry offer promising new routes for the synthesis of this compound and its derivatives, emphasizing efficiency, selectivity, and greener methods. A significant area of development is the use of chemo-enzymatic synthesis. researchgate.netnih.gov This approach combines the robustness of chemical synthesis with the high regio- and stereoselectivity of enzymes. For instance, kinases could potentially be used for the direct phosphorylation of homocholine or its derivatives, offering a green alternative to traditional chemical methods that often require harsh conditions and protecting groups. mdpi.com While much of this work has focused on nucleosides or phosphatidylcholines, the principles are directly applicable. researchgate.netmdpi.com

The development of novel catalytic systems, particularly those involving palladium catalysis for P-C bond formation, also represents a significant advancement. organic-chemistry.orgorganic-chemistry.org These methods could be adapted for the synthesis of complex this compound analogues where a direct linkage between phosphorus and a carbon atom is desired. Furthermore, progress in the synthesis of phosphoramides and other organophosphorus compounds provides a broader toolbox of reagents and reactions that can be applied to create novel this compound structures for specialized research applications. rsc.org These advanced methods pave the way for creating more complex and functionally diverse molecules for materials science, drug delivery, and diagnostics.

Enzymatic Interactions and Metabolic Context of Phosphorylhomocholine

Phosphorylhomocholine as an Analog or Substrate in Enzymatic Studies

Investigations into Enzyme Affinity and Binding Characteristics

This compound, an analog of the natural metabolite phosphorylcholine (B1220837), has been instrumental in probing the substrate specificity and binding characteristics of enzymes involved in phospholipid metabolism. The subtle difference in its structure—an additional methylene (B1212753) group in the ethanolamine (B43304) head—provides a unique tool to dissect the roles of different parts of a substrate in enzyme-substrate interactions.

Studies on enzymes such as choline (B1196258) kinase (CK) and CTP:phosphocholine (B91661) cytidylyltransferase (CCT) have provided insights into how enzymes recognize their substrates. Choline kinase, the enzyme that catalyzes the phosphorylation of choline to phosphocholine, possesses a deep, hydrophobic groove for choline binding, with a rim of negatively charged residues. portlandpress.com The specificity of this binding pocket is critical, and while it primarily binds choline, analogs like homocholine (B1200072) can also be accommodated, albeit with different kinetics. wikipedia.org The affinity of an enzyme for its substrate, often quantified by the Michaelis constant (Km), is a crucial determinant of its catalytic efficiency. nih.govnih.gov A low Km value indicates high binding affinity. nih.gov The binding of a substrate can induce conformational changes in the enzyme, a concept known as the "induced fit" model, which is essential for catalysis. mit.edu

Role in Acylation Reactions and Lipid Metabolism Research

This compound and its derivatives have been particularly valuable in studying acylation reactions, which are fundamental to lipid metabolism. mpg.de One key area of research has been the acylation of lysophosphatidylcholine (B164491) to form phosphatidylcholine, a major component of cell membranes.

In a notable study using rat liver microsomes, 1-palmitoyl-sn-glycero-3-phosphorylhomocholine, a derivative of this compound, was investigated for its effect on the acylation of 1-palmitoyl-sn-glycero-3-phosphorylcholine. The study revealed that 1-palmitoyl-sn-glycero-3-phosphorylhomocholine acts as an effective competitive inhibitor of the acyltransferase enzyme responsible for this reaction. funaab.edu.ng This finding suggests that while the enzyme can bind the homocholine-containing analog, the presence of the slightly larger head group interferes with the subsequent catalytic step of acylation. funaab.edu.ng The data strongly support the model that the 1-palmitoyl-sn-glycero portion of the substrate is the primary determinant for enzyme affinity, whereas the choline moiety is more critical for the acylation process itself. funaab.edu.ng

This competitive inhibition demonstrates the utility of this compound-based compounds in distinguishing between the binding and catalytic steps of an enzymatic reaction. funaab.edu.ng Such studies are crucial for building a detailed map of lipid metabolic pathways and for understanding how these pathways are regulated. nih.gov

Potential Metabolic Interconversions and Biochemical Relationships

Hypothetical Pathways within Choline and Homocholine Metabolism

While the metabolic fate of this compound is not as extensively documented as that of phosphorylcholine, its biochemical relationships can be inferred from the known pathways of choline and homocholine metabolism. wikipedia.orgnih.gov The central pathway for phosphatidylcholine biosynthesis is the Kennedy pathway, which involves three main enzymatic steps. medchemexpress.com

Phosphorylation: Choline is first phosphorylated by choline kinase (CK) to produce phosphocholine. rose-hulman.edu It is hypothesized that homocholine is similarly phosphorylated by CK to yield this compound. Studies have shown that homocholine can act as a substrate for choline acetyltransferase, indicating its ability to enter related metabolic pathways. wikipedia.org

Cytidylylation: CTP:phosphocholine cytidylyltransferase (CCT) then catalyzes the reaction of phosphocholine with CTP to form CDP-choline. uniprot.org It is plausible that this compound could serve as a substrate for CCT, leading to the formation of CDP-homocholine. The efficiency of this reaction would depend on the affinity of CCT for the homocholine analog. asutoshcollege.in

Phosphotransferase Reaction: Finally, CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) transfers the phosphocholine group to diacylglycerol (DAG) to synthesize phosphatidylcholine. medchemexpress.com Following this model, CDP-homocholine would be a substrate for CPT to produce phosphatidylhomocholine.

These interconnected biochemical reactions form a metabolic pathway where the product of one enzyme serves as the substrate for the next. The existence of these hypothetical steps is supported by studies where choline analogs are used to alter cellular phospholipid composition, implying that they are processed by the same enzymatic machinery, albeit with potentially different efficiencies. funaab.edu.ng

Precursor-Product Relationships in Model Systems

In biochemistry, a precursor is a compound that participates in a reaction to produce another compound. In metabolic pathways, intermediates can be considered both products of a preceding reaction and precursors for a subsequent one. The use of model systems is essential for elucidating these relationships.

This compound can be viewed as a product derived from the precursor homocholine, through the action of choline kinase. Subsequently, this compound acts as a precursor for the synthesis of CDP-homocholine in a reaction catalyzed by CCT. uniprot.org This precursor-product relationship is central to the progression of the biosynthetic pathway.

Studies using model systems, such as Chinese hamster ovary (CHO) cells, have demonstrated that feeding these cells with choline analogs, including homocholine, leads to the synthesis of the corresponding analog-containing phospholipids (B1166683). funaab.edu.ng This indicates that the cellular machinery can indeed process these precursors through the established metabolic sequence. The accumulation of intermediates in the presence of metabolic inhibitors is a classic technique used to identify precursor-product relationships within a pathway. While not explicitly demonstrated for this compound, this methodology provides a framework for confirming its role as a key intermediate in the synthesis of phosphatidylhomocholine.

| Precursor | Enzyme | Product / Intermediate |

| Homocholine | Choline Kinase (CK) | This compound |

| This compound | CTP:phosphocholine cytidylyltransferase (CCT) | CDP-homocholine |

| CDP-homocholine | Cholinephosphotransferase (CPT) | Phosphatidylhomocholine |

This table outlines the hypothetical precursor-product relationships for this compound within the Kennedy pathway.

Enzymatic Regulation and Control Mechanisms related to its Metabolism

The regulation of metabolic pathways is critical for maintaining cellular homeostasis and is achieved through various control mechanisms acting on key enzymes. medchemexpress.com The metabolism of this compound is intrinsically linked to the regulation of the enzymes in the Kennedy pathway, primarily choline kinase (CK) and CTP:phosphocholine cytidylyltransferase (CCT).

Regulation of Choline Kinase (CK): The activity of choline kinase is regulated at multiple levels, including gene expression, post-translational modifications, and allosteric regulation. In mammalian cells, different isoforms of CK (CKα and CKβ) exist, and their expression levels can be modulated in response to cellular signals. rose-hulman.edu The balance between these isoforms is critical for cellular processes. rose-hulman.edu Homodimerization or heterodimerization is required for CK activity. The enzyme's activity can also be controlled by protein kinases, indicating a layer of regulation through phosphorylation. rose-hulman.edu The availability of its substrates, choline and ATP, also directly influences the rate of phosphocholine (and presumably this compound) synthesis. wikipedia.org

Regulation of CTP:phosphocholine cytidylyltransferase (CCT): CCT is widely considered the rate-limiting enzyme in phosphatidylcholine biosynthesis, making its regulation highly significant. asutoshcollege.in A primary mechanism for CCT regulation is its reversible translocation between the cytosol (inactive form) and cellular membranes (active form). asutoshcollege.infunaab.edu.ng This process is known as amphitropism.

The association of CCT with membranes is promoted by lipids that have a small or no head group and a cylindrical or conical shape, such as diacylglycerol and fatty acids. Conversely, lipids with bulky head groups, like phosphatidylcholine itself, promote the dissociation of CCT from the membrane, thereby reducing its activity. This constitutes a feedback inhibition mechanism where the end product of the pathway helps to downregulate its own synthesis. funaab.edu.ng

Studies using choline analogs have shown that altering the phospholipid composition of the cell membrane affects CCT activity. When cells are grown with choline analogs, leading to a decrease in phosphatidylcholine levels, there is a corresponding increase in membrane-bound and activated CCT. funaab.edu.ng This demonstrates that CCT acts as a sensor for the lipid composition of the membrane, adjusting its activity to maintain phospholipid homeostasis. asutoshcollege.in

| Enzyme | Regulatory Mechanism | Effect on Activity |

| Choline Kinase (CK) | Dimerization (homo- or hetero-) | Activation |

| Phosphorylation | Modulation rose-hulman.edu | |

| Substrate Availability | Rate Control wikipedia.org | |

| CTP:phosphocholine cytidylyltransferase (CCT) | Translocation to Membrane | Activation funaab.edu.ng |

| Binding to Anionic Lipids/Diacylglycerol | Activation funaab.edu.ng | |

| High Phosphatidylcholine Levels | Inhibition (Feedback) funaab.edu.ng | |

| Choline Depletion | Activation portlandpress.com |

This table summarizes key regulatory mechanisms for the enzymes involved in this compound metabolism.

Biological Roles and Functional Implications in Model Systems

Studies of Phosphorylhomocholine in In Vitro Cellular Systems

Detailed investigations into the effects of this compound at the cellular level are not extensively documented in publicly available scientific literature. Much of the current understanding is extrapolated from studies on its parent compound, phosphorylcholine (B1220837), and other choline (B1196258) analogs.

Specific studies detailing the direct effects of this compound on cellular processes such as proliferation, differentiation, or apoptosis are not readily found. While the phosphate (B84403) group is a known signaling molecule involved in numerous cellular pathways, the specific contribution of the "homo" modification in this compound remains to be elucidated. nih.gov General studies on phospholipids (B1166683) indicate their crucial role in membrane integrity and signaling cascades, but the unique impact of incorporating this compound into these lipids has not been a focus of published research. nih.gov

The interaction of this compound with specific cellular components like proteins and lipid membranes is an area that warrants further investigation. While it is known that peripheral membrane proteins interact with the lipid bilayer through electrostatic and hydrophobic interactions, specific data on how the structure of this compound influences these interactions is lacking. osti.gov Studies on synthetic phospholipids containing modified headgroups are ongoing, but specific findings related to this compound are not yet prevalent in the literature. phospholipid-research-center.com

Effects on Specific Cellular Processes or Pathways

Investigations in In Vivo Non-Human Biological Models

The in vivo examination of this compound in non-human models is as limited as its in vitro counterpart. Animal models are crucial for understanding the metabolism and systemic effects of compounds, but this compound has not been a primary subject of such studies. mdpi.comwalshmedicalmedia.com

There is a significant gap in the literature regarding the specific role of this compound in the normal metabolism and development of organisms. While the metabolism of other choline analogs has been investigated in animal models like rats and mice, similar dedicated studies on this compound are not available. nih.govmdpi.com The broader field of lipidomics is advancing the understanding of lipid metabolism in various animal models, which may in the future provide insights into the fate and function of less common lipids like those containing this compound. mdpi.com

Comparative studies that specifically analyze the biological effects of this compound across different taxa are not documented in the current body of scientific literature. While comparative analyses of the immune response to phosphorylcholine have been conducted in different mouse strains, similar research involving this compound has not been published. nih.gov

Advanced Analytical Methodologies for Phosphorylhomocholine Research

Chromatographic Techniques for Separation and Detection in Biological Samples

Chromatography is a fundamental analytical technique for the separation of chemical mixtures. taylorandfrancis.com It operates by distributing the components of a mixture between a stationary phase and a mobile phase, with separation occurring based on the differential interactions of the components with these two phases. bohrium.com For compounds like phosphorylhomocholine, which are often present in intricate biological matrices such as plasma, tissue extracts, and urine, chromatographic separation is an essential prerequisite for accurate detection and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used to separate, identify, and quantify compounds in a liquid sample. researchgate.net It is particularly well-suited for non-volatile molecules like this compound and its parent lipids. lcms.cz The technique uses high pressure to force a liquid mobile phase through a column packed with a stationary phase, separating sample components based on their physicochemical properties such as polarity, size, or charge. bohrium.com

In the analysis of choline-related compounds, including this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective approach. nih.gov HILIC separates analytes based on their polarity, making it ideal for retaining and separating highly polar compounds that are not well-retained by more common reversed-phase (RP) chromatography. nih.govresearchgate.net For instance, a HILIC-based method can effectively separate different classes of phospholipids (B1166683), such as phosphatidylcholines (PC), lysophosphatidylcholines (LPC), and sphingomyelins (SM), in a single chromatographic run. lcms.cz This class separation minimizes potential isobaric interference, where different compounds have the same mass-to-charge ratio, thus improving the accuracy of subsequent detection. lcms.cz

Sample preparation for HPLC analysis of biological samples typically involves steps to remove interfering substances like proteins and salts. Common methods include protein precipitation with a solvent like isopropanol (B130326) or a liquid-phase extraction using a solvent system such as chloroform/methanol/water. nih.govlcms.czsrce.hr

| Parameter | Description | Source |

|---|---|---|

| Chromatography Type | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govresearchgate.net |

| Stationary Phase (Column) | BEH Amide Column | lcms.cz |

| Sample Preparation | Protein precipitation with isopropanol; Liquid-phase extraction (chloroform/methanol/water) | nih.govlcms.cz |

| Detection | Coupled with Mass Spectrometry (MS/MS) or Evaporative Light Scattering Detector (ELSD) | lcms.czsrce.hr |

| Analytes Separated | Phosphatidylcholine (PC), Lysophosphatidylcholine (B164491) (LPC), Sphingomyelin (SM), and other choline-related compounds | nih.govlcms.cz |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. lpdlabservices.co.uk The sample is vaporized and transported by an inert gas (mobile phase) through a column (stationary phase). nih.govresearchgate.net Because this compound is a polar, non-volatile salt, it is not directly amenable to GC analysis. lpdlabservices.co.uknih.gov Analysis would require a chemical derivatization step to convert it into a volatile derivative before injection into the GC system. While GC is widely used for analyzing other classes of compounds, such as certain organophosphates or fatty acids, its application to this compound itself is limited and not a standard approach. drawellanalytical.comresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid separation technique widely used for the qualitative analysis of lipids and other biomolecules. sigmaaldrich.commerckmillipore.com It involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). rockefeller.edu The plate is then placed in a chamber containing a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action, separating the sample components based on their differential affinity for the stationary and mobile phases. merckmillipore.com

TLC has been successfully used to separate phospholipid analogues, including those derived from phosphorylcholine (B1220837). nih.gov For example, preparative TLC can be employed to isolate different classes of phospholipids from tissue extracts for further analysis. nih.govnih.gov While less sensitive than HPLC for quantification, TLC is an excellent tool for monitoring reactions, assessing the purity of fractions, and initial qualitative screening of biological extracts.

High-Performance Liquid Chromatography (HPLC) coupled with Detection

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric methods are indispensable for determining the chemical structure of molecules and for their precise quantification, even at very low concentrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and concentration of metabolites in biological samples. springernature.comfrontiersin.org It is based on the magnetic properties of atomic nuclei. frontiersin.org For phosphorus-containing compounds like this compound, ³¹P-NMR is particularly valuable. It allows for the direct detection and quantification of various phosphorus-containing metabolites. nih.gov

Research has shown that analogues of phosphorylcholine can be detected in crude tissue homogenates using ³¹P-NMR, with the chemical shift providing information about the chemical environment of the phosphorus atom. nih.gov For example, in one study, the ³¹P-NMR chemical shift of a phosphonium (B103445) analogue relative to phosphate (B84403) was determined to be -28.2 ppm. nih.gov ¹H-NMR is also widely used in metabolic profiling to simultaneously detect a broad range of metabolites, and can be used to characterize the structure of this compound and its precursors. nih.govawi.de While NMR is generally less sensitive than mass spectrometry, it is highly reproducible, quantitative, and requires minimal sample preparation, making it a robust tool for metabolic profiling. nih.govnih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the sensitive detection and identification of compounds. nist.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes one of the most powerful tools for trace quantitative analysis in complex biological matrices. rsc.orgtechnologynetworks.com

Tandem Mass Spectrometry (MS/MS or LC-MS/MS) enhances specificity and sensitivity even further. nih.gov In an LC-MS/MS experiment, a precursor ion of a specific m/z corresponding to the target analyte (e.g., this compound) is selected, fragmented, and then one or more specific product ions are detected. lcms.cz This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and allows for highly selective and sensitive quantification of analytes at very low levels in biological fluids. researchgate.netlcms.cz

LC-MS/MS methods have been developed to simultaneously quantify multiple choline-related compounds, including phosphocholine (B91661), in a single run from various food and tissue samples. nih.govresearchgate.net These methods often use HILIC for chromatographic separation coupled with positive ion electrospray ionization (ESI) for the mass spectrometer. nih.gov For choline-containing phospholipids, a characteristic precursor ion scan for m/z 184 (the phosphocholine headgroup) is often used for identification. lcms.cz

| Parameter | Description | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Key Transition | Precursor ion scan for m/z 184 (characteristic phosphocholine headgroup) | researchgate.netlcms.cz |

| Application | Trace quantification of phosphocholine and related phospholipids in plasma, food, and tissues | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Isotopic Labeling and Tracing Techniques in Metabolic Studies

Isotopic labeling is a powerful technique used to track the movement of atoms through metabolic pathways. nih.govnih.gov In these studies, a precursor molecule is synthesized with one or more atoms replaced by their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.commdpi.com This "labeled" precursor is introduced into a biological system (cells, tissues, or whole organisms), and analytical techniques like MS or NMR are used to detect the incorporation of the heavy isotopes into downstream metabolites. frontiersin.orgnih.gov

This approach provides dynamic information about metabolic fluxes—the rates of production and consumption of metabolites—which cannot be obtained from static concentration measurements alone. nih.govbiorxiv.org For example, to study the metabolism of choline (B1196258) and the synthesis of phosphatidylcholine (of which phosphorylcholine is a precursor), researchers have used deuterium-labeled choline (e.g., 9-²H choline). biorxiv.org After administering the labeled choline, lipids are extracted from tissues and analyzed by LC-MS. The mass shift caused by the deuterium atoms allows for the specific detection and quantification of newly synthesized phosphatidylcholine molecules, providing a direct measure of the pathway's activity. biorxiv.org

Similarly, radioactive isotopes like ¹⁴C and ³H have been used to trace the incorporation of choline analogues into phospholipids, with the distribution of the labels indicating the relative activity of different metabolic routes. nih.gov Such tracing studies are essential for discovering new metabolic pathways, understanding how diseases like cancer alter metabolism, and identifying the specific origins of metabolites in different cellular compartments. nih.govnih.govbiorxiv.org

Development and Validation of Quantitative Analytical Procedures

The development and validation of quantitative analytical procedures for this compound and related compounds are critical for ensuring the reliability and accuracy of research findings. asianpharmtech.comhumanjournals.com These processes involve establishing a set of performance characteristics to demonstrate that the analytical method is suitable for its intended purpose. europa.eueuropa.eu For endogenous compounds like this compound, which are naturally present in biological matrices, this process presents unique challenges, often requiring specialized strategies for calibration and quality control. uab.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for the quantitative analysis of polar molecules like this compound in complex biological samples. rsc.orgresearchgate.netnih.gov This method offers high sensitivity and selectivity, which are essential for accurately measuring low concentrations of analytes in matrices such as plasma, serum, or tissue extracts. researchgate.net The validation of these methods typically adheres to guidelines set by regulatory bodies to ensure data integrity and reproducibility. europa.eueuropa.eu

The validation process encompasses several key parameters, including accuracy, precision, sensitivity, linearity, and the limits of detection and quantitation. asianpharmtech.comnih.gov For endogenous analytes, this often involves the use of a surrogate matrix (an analyte-free matrix) or a surrogate analyte (such as a stable isotope-labeled version of the analyte) for calibration, as obtaining a truly blank biological matrix is impossible. uab.edu

Accuracy, Precision, and Sensitivity in Biological Matrices

The reliability of a quantitative bioanalytical method hinges on its accuracy, precision, and sensitivity, especially when dealing with complex biological matrices. nih.gov

Accuracy refers to the closeness of the measured concentration to the true or nominal value. rsc.org It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal value. europa.eu For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantitation, where it should be within ±20%. europa.eu

Precision describes the degree of scatter or reproducibility between repeated measurements of the same sample. rsc.org It is expressed as the coefficient of variation (%CV). europa.eu Intra-assay precision evaluates reproducibility within a single analytical run, while inter-assay precision assesses it across different runs on different days. researchgate.net The %CV should typically not exceed 15%, except for the LLOQ, where a limit of 20% is often acceptable. europa.eu

Sensitivity is the ability of an analytical method to detect and differentiate the analyte from the background noise of the matrix and instrument. chromatographyonline.com The lower limit of quantitation (LLOQ) is a critical measure of sensitivity, representing the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov

A study on the quantification of phosphocholine (a closely related compound) in human plasma using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS) provides relevant insights. The method was validated according to European Medicines Agency (EMA) guidelines, demonstrating its suitability for clinical research. researchgate.net

Table 1: Accuracy and Precision Data for Phosphocholine Analysis in Human Plasma researchgate.net

| Analyte | Concentration Level | Nominal Concentration (μmol/L) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|---|

| Phosphocholine | Low QC | 0.27 | 15 | 20 | -1.8 |

| Medium QC | 1.09 | 3.2 | 6.2 | -1.3 | |

| High QC | 4.34 | 3.8 | 14 | -1.5 |

Similarly, a study on a novel phosphocholine derivative, 3-(dibutylamino)propylphosphonic acid, using LC-MS/MS reported that accuracy and precision were within 15% of the nominal concentrations and the coefficient of variation, respectively, demonstrating the method's reliability. nih.gov

Limit of Detection and Quantitation in Research Applications

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters that define the sensitivity of a quantitative analytical method. und.edu

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable accuracy and precision. und.edu It is often determined by analyzing blank samples and calculating the signal-to-noise ratio, with a ratio of 3:1 being a commonly accepted benchmark. nih.gov

The Limit of Quantitation (LOQ) , often referred to as the Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte in a sample that can be determined with a predefined level of accuracy and precision. nih.govund.edu This is the lowest point on the calibration curve and is crucial for studies where trace amounts of the analyte are expected. uab.edu The LOQ is typically established by analyzing samples with low concentrations of the analyte and requires that the precision (%CV) be ≤ 20% and the accuracy be within 80-120% of the nominal value. rsc.org

The determination of these limits is highly dependent on the analyte, the complexity of the biological matrix, the sample preparation method, and the instrumentation used. nih.gov For instance, the presence of endogenous substances in biological matrices can create interference, affecting the background noise and thus influencing the LOD and LOQ values. uab.edu

In the HILIC-MS/MS method for phosphocholine analysis in human plasma, the LOD and LLOQ were established to ensure high sensitivity for clinical applications. researchgate.net

Table 2: LOD and LLOQ for Phosphocholine Analysis in Human Plasma researchgate.net

| Analyte | Parameter | Value (μmol/L) |

|---|---|---|

| Phosphocholine | Limit of Detection (LOD) | 0.04 |

| Lower Limit of Quantitation (LLOQ) | 0.08 |

In another example, a sensitive LC-MS/MS method for a phosphocholine derivative established the LLOQ at 0.1 µg/mL in plasma and urine, which was sufficient for conducting pharmacokinetic studies. nih.gov These values underscore the capability of modern analytical techniques to achieve the low detection limits required for meaningful biomedical research involving this compound and related compounds.

Genetic and Molecular Biological Approaches to Phosphorylhomocholine Metabolism

Gene Identification and Functional Characterization of Related Enzymes

The metabolic pathway for phosphorylhomocholine, a precursor to the essential membrane lipid phosphatidylcholine, has been elucidated in certain organisms, particularly in nematodes, revealing a route distinct from that in mammals. nih.gov In the model organism Caenorhabditis elegans, and other nematodes, the primary pathway for synthesizing phosphocholine (B91661) involves the direct methylation of a phosphobase, a process akin to that found in plants. nih.gov This pathway relies on a set of specific enzymes whose corresponding genes have been identified and characterized.

The central enzymes in this pathway are the phosphoethanolamine N-methyltransferases (PMTs). nih.gov In C. elegans, this process is catalyzed by two distinct enzymes, PMT-1 and PMT-2, which act sequentially. researchgate.net

The gene encoding PMT-1 is pmt-1 (Phosphoethanolamine N-methyltransferase 1), located on chromosome II of C. elegans. nih.gov Functional characterization of the PMT-1 enzyme, following its expression and purification, has demonstrated that it possesses a specific catalytic function. researchgate.net Biochemical assays revealed that PMT-1 exclusively catalyzes the first methylation step in the pathway: the conversion of phosphoethanolamine to phospho-monomethylethanolamine, using S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.netnih.gov This monofunctional nature contrasts with the multifunctional PMT enzymes found in plants and the protozoan parasite Plasmodium, which can catalyze all three methylation steps. nih.gov

The subsequent methylation steps are handled by a second enzyme, PMT-2, encoded by the pmt-2 gene. researchgate.net PMT-2 catalyzes the conversion of phospho-monomethylethanolamine to phospho-dimethylethanolamine and the final step of methylating phospho-dimethylethanolamine to form phosphocholine. researchgate.net This phosphocholine then enters the Kennedy pathway to be converted into phosphatidylcholine. researchgate.net

Another related gene identified through proteomic studies is sams-1 , which encodes an S-adenosylmethionine synthetase. researchgate.net This enzyme is crucial as it produces SAM, the essential methyl group donor for the reactions catalyzed by PMT-1. researchgate.net

While this phosphobase methylation pathway is dominant in nematodes, the presence of genes for enzymes like phosphatidylserine (B164497) decarboxylase and phosphatidylethanolamine (B1630911) N-methyltransferase in C. elegans suggests a functional, albeit less critical, Bremer-Greenberg pathway also exists. nih.gov The pathway involving PMTs is highly conserved across various nematode species, including parasites of humans and livestock, making it a significant target for potential new anti-parasitic therapies. nih.gov

Table 1: Genes and Enzymes in this compound Metabolism

| Gene | Enzyme Name | Organism | Function | Citation |

| pmt-1 | Phosphoethanolamine N-methyltransferase 1 (PMT-1) | Caenorhabditis elegans | Catalyzes the conversion of phosphoethanolamine to phospho-monomethylethanolamine. | researchgate.netnih.gov |

| pmt-2 | Phosphoethanolamine N-methyltransferase 2 (PMT-2) | Caenorhabditis elegans | Catalyzes the conversion of phospho-monomethylethanolamine to phosphocholine via phospho-dimethylethanolamine. | researchgate.net |

| sams-1 | S-adenosylmethionine synthetase 1 (SAMS-1) | Caenorhabditis elegans | Produces S-adenosyl-L-methionine (SAM), the methyl donor for PMT-catalyzed reactions. | researchgate.net |

Transcriptomic and Proteomic Studies of Pathways Involving this compound

Transcriptomic and proteomic approaches have been instrumental in understanding the regulation and broader context of pathways involving this compound. nih.govku.dk These large-scale analyses provide insights into gene expression patterns and protein abundance, linking the this compound metabolic pathway to other cellular processes. plos.orgmdc-berlin.de

Transcriptomic Studies

Whole-transcriptome analysis allows for a comprehensive view of gene expression across different tissues and developmental stages. thermofisher.com In C. elegans, transcriptomic profiling of adult tissues revealed that the pmt-1 gene is expressed in the hypodermis. nih.govplos.org Such tissue-specific data is vital for understanding the localized functions of metabolic pathways. plos.org Furthermore, system-wide dual analysis of host and parasite gene expression in the plant-parasitic nematode Heterodera schachtii has demonstrated how transcriptomics can identify metabolic pathways that are essential for parasitism. ucanr.edu This approach, which analyzes the "hologenome" (the combined genetic information of the host and parasite), can uncover susceptibility genes and new targets for intervention. ucanr.edu Computational methods like transcriptomics-driven metabolic pathway analysis (TDMPA) can further leverage gene expression data to predict alterations in enzymatic reactions and metabolic pathways. nih.gov

Proteomic Studies

Proteomics, the large-scale study of proteins, offers a direct assessment of the molecules that carry out metabolic functions. frontiersin.orgfrontiersin.org A notable study in C. elegans used quantitative proteomics to investigate the effects of inactivating the pod-2 gene, which encodes acetyl-CoA carboxylase. researchgate.net This analysis revealed a significant downregulation of SAMS-1, the enzyme that produces the methyl donor for the PMT-1 reaction. researchgate.net This finding established a clear link between fatty acid synthesis regulation and the phosphobase methylation pathway at the protein level. researchgate.net The study further connected these proteomic changes to a metabolic outcome: the accumulation of triacylglycerol and a decrease in phosphatidylcholine. researchgate.net Such studies highlight how proteomics can uncover regulatory crosstalk between different metabolic networks. ku.dkmdc-berlin.de

These "omics" technologies are powerful tools for building a systems-level understanding of metabolism. nih.govmdc-berlin.de By identifying which genes and proteins are active under specific conditions, they help to place pathways like this compound synthesis into a broader biological context and reveal how they are regulated in response to developmental or environmental cues. plos.orgucanr.edu

Table 2: Key Findings from Transcriptomic and Proteomic Studies

| Study Type | Organism | Key Finding | Implication | Citation |

| Transcriptomics | C. elegans | The pmt-1 gene is expressed in the adult hypodermis. | Reveals tissue-specific function of the this compound pathway. | nih.govplos.org |

| Transcriptomics | Heterodera schachtii (cyst nematode) | Dual analysis of host and parasite transcriptomes identified metabolic pathways essential for parasitism. | Provides a method to find new targets for developing nematode-resistant crops. | ucanr.edu |

| Proteomics | C. elegans | Inactivation of pod-2 (acetyl-CoA carboxylase) leads to downregulation of the SAMS-1 protein. | Links fatty acid synthesis regulation directly to the methyl donor supply for this compound synthesis. | researchgate.net |

Genetic Manipulation in Model Systems for Pathway Elucidation

Genetic manipulation in model organisms, particularly Caenorhabditis elegans, has been fundamental to elucidating the this compound synthesis pathway and confirming its biological significance. nih.gov Techniques such as RNA interference (RNAi) and the creation of gene deletion mutants have allowed researchers to directly probe the function of the genes involved. nih.govresearchgate.net

RNA Interference (RNAi)

RNAi is a powerful technique for knocking down the expression of specific genes. nih.gov Seminal experiments in C. elegans used RNAi to target the pmt-1 and pmt-2 genes. nih.gov These studies demonstrated that both genes are essential for the normal growth and development of the nematode. nih.gov Silencing either gene from the early larval stage results in sterility, underscoring the critical need for this pathway when choline (B1196258) is not available from the diet. researchgate.net

Further RNAi experiments targeting sams-1 (S-adenosylmethionine synthetase) and pmt-1 produced more detailed metabolic phenotypes. researchgate.net Inactivation of either gene resulted in a significant increase in the size of lipid droplets within the intestine of adult C. elegans. researchgate.net Lipid analysis of these worms revealed increased levels of triacylglycerol (TG) and decreased levels of phosphatidylcholine (PC), indicating a reciprocal regulation between these two major lipid classes. researchgate.net Crucially, this lipid-associated phenotype could be rescued by supplementing the worms' diet with choline, confirming that the observed defects were due to a disruption in the de novo synthesis of the choline head group for phosphatidylcholine. researchgate.net

Gene Deletion Mutants

These genetic manipulation studies have been pivotal. They have not only elucidated the sequential steps of the pathway but have also confirmed its essential role in nematode development, reproduction, and lipid homeostasis. nih.govresearchgate.net The uniqueness of this pathway to nematodes makes the enzymes involved, such as PMT-2, attractive targets for the development of specific anti-parasitic drugs. kennesaw.edu

Table 3: Genetic Manipulation Studies for Pathway Elucidation in C. elegans

| Genetic Tool | Target Gene(s) | Phenotypic Outcome | Conclusion | Citation |

| RNAi | pmt-1 and pmt-2 | Arrested growth and development, sterility. | Both enzymes are essential for normal growth and reproduction. | nih.govresearchgate.net |

| RNAi | sams-1 and pmt-1 | Increased lipid droplet size, increased triacylglycerol, decreased phosphatidylcholine. Phenotype rescued by choline. | The pathway is critical for lipid homeostasis, specifically for phosphatidylcholine synthesis. | researchgate.net |

| Deletion Mutant | pmt-2 | Homozygous lethal. | The PMT-2 enzyme is indispensable for the survival of C. elegans. | kennesaw.edu |

Emerging Research Areas and Unanswered Questions for Phosphorylhomocholine

Unexplored Biochemical Pathways and Regulatory Nodes

The metabolic fate of phosphorylhomocholine within the cell is a primary area of open investigation. The well-established pathways for phosphorylcholine (B1220837) provide a roadmap for generating hypotheses about its homocholine (B1200072) counterpart, but the influence of the altered structure on enzymatic interactions and regulatory feedback is unknown.

The central pathway for phosphorylcholine utilization is the Kennedy pathway, where it serves as a crucial intermediate in the de novo synthesis of phosphatidylcholine (PC), a primary component of eukaryotic cell membranes. wikipedia.orgimrpress.com This pathway involves a series of enzymatic steps, with key regulatory points that could be influenced by this compound.

Key Enzymes and Potential Interactions:

Choline (B1196258) Kinase (CK): This enzyme catalyzes the initial phosphorylation of choline to produce phosphorylcholine, the first committed step in the Kennedy pathway. nih.govwikipedia.org A significant unanswered question is whether choline kinase can recognize and phosphorylate homocholine to produce this compound, and if so, at what efficiency. The specificity of CK isoforms for their substrate is not fully understood, and the larger size of homocholine may alter binding affinity and catalytic rates.

CTP:phosphocholine (B91661) cytidylyltransferase (CCT): CCT is the rate-limiting enzyme in the Kennedy pathway, converting phosphorylcholine to CDP-choline. wikipedia.orgcdnsciencepub.com Its activity is tightly regulated by feedback mechanisms, including its association with cellular membranes, which is influenced by the lipid composition of the membrane. cdnsciencepub.com It is unknown if CCT can utilize this compound as a substrate. If it can, this would lead to the synthesis of CDP-homocholine, a novel molecule with unknown downstream effects. If it cannot, this compound could act as a competitive inhibitor of CCT, disrupting the normal synthesis of PC.

Choline/ethanolamine (B43304) phosphotransferase (CEPT): This enzyme catalyzes the final step of PC synthesis, transferring the phosphocholine group from CDP-choline to a diacylglycerol (DAG) backbone. nih.govexpasy.org Should CDP-homocholine be synthesized, the ability of CEPT to incorporate it into a novel "phosphatidylhomocholine" lipid is a critical, unexplored question. The creation of such a lipid would have profound implications for membrane structure and function.

Phosphoethanolamine/phosphocholine phosphatase (PHOSPHO1): This enzyme hydrolyzes phosphocholine back to choline, playing a role in regulating the balance of these metabolites. nih.govgenome.jp Its activity towards this compound is uncharacterized. If PHOSPHO1 can dephosphorylate this compound, it would complete a potential futile cycle; if not, this compound might accumulate within the cell, with unknown consequences.

The regulatory nodes governing these pathways, such as feedback inhibition by PC levels on CCT activity, represent another area of inquiry. cdnsciencepub.com The introduction of this compound could disrupt this delicate balance, leading to unforeseen changes in lipid metabolism and cell signaling. For instance, analogues of phosphorylcholine are known to interact with signal transduction pathways, including those involving protein kinase C (PKC), which are crucial for cell growth, differentiation, and apoptosis. nih.gov The potential for this compound to modulate these signaling cascades is a compelling, yet uninvestigated, avenue of research.

Novel Analytical Innovations for Enhanced Understanding

A deeper understanding of this compound's role in biology is contingent on the development of robust and sensitive analytical methods for its detection and quantification. As a zwitterionic organophosphate, it presents unique analytical challenges.

Current and Future Analytical Approaches:

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing phospholipids (B1166683) and their metabolites. nih.gov Tandem MS (MS/MS) can provide structural information by fragmenting the parent molecule. For phosphorylcholine, characteristic fragment ions (e.g., the m/z 184.07 phosphocholine headgroup) are used for identification. mdpi.comresearchgate.net A key area of research is to establish the specific fragmentation patterns of this compound to enable its unambiguous identification in complex biological matrices. High-resolution mass spectrometry would be essential to differentiate it from other isobaric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules. 31P-NMR is particularly well-suited for studying organophosphorus compounds, as the phosphorus nucleus provides a distinct signal. cwejournal.orgresearchgate.net This technique could be used to distinguish this compound from phosphorylcholine in a mixture without the need for chromatographic separation, offering a direct look at their relative concentrations. 1H-NMR could also be used to identify the unique proton signals from the homocholine moiety. mdpi.com

Specialized Chromatography: The zwitterionic nature of this compound makes its separation by traditional reversed-phase chromatography challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable technique for retaining and separating highly polar compounds. The development of novel HILIC stationary phases, including zwitterionic materials, could significantly improve the chromatographic resolution of this compound from other polar metabolites. nih.gov

The table below summarizes the potential analytical methods and the key research questions they could help answer.

| Analytical Technique | Potential Application for this compound | Key Unanswered Question Addressed |

| LC-MS/MS | Identification and quantification in biological fluids and tissues. | What is the metabolic fate and turnover rate of this compound in vivo? |

| High-Resolution MS | Accurate mass determination to confirm elemental composition. | Can we definitively distinguish this compound from other endogenous metabolites? |

| 31P-NMR Spectroscopy | Direct detection and quantification in cell extracts or tissues. | Does this compound accumulate within cells, and how does it affect the pool of other phosphorus-containing metabolites? |

| 1H-NMR Spectroscopy | Structural confirmation and quantification based on unique proton signals. | Can we monitor the metabolism of the homocholine moiety specifically? |

| HILIC | Improved separation from other polar and zwitterionic compounds. | How can we achieve baseline separation of this compound from phosphorylcholine and other related compounds for accurate quantification? |

Innovations in these analytical areas are critical. Establishing validated methods will be the gateway to answering the fundamental biochemical questions and successfully integrating this compound into the broader frameworks of metabolomics and systems biology, ultimately clarifying its role and potential as a research tool.

Q & A

Q. What are the standard methodologies for quantifying Phosphorylhomocholine in biological samples?

To quantify this compound, researchers often employ enzymatic assays or chromatographic techniques (e.g., HPLC). Key steps include:

- Sample Preparation : Homogenize tissues using a Dounce homogenizer, and centrifuge to remove debris .

- Replication : Use duplicate or triplicate samples to ensure statistical validity .

- Calibration : Prepare a standard curve with known concentrations and subtract background signals (e.g., from buffer-only controls) .

- Data Validation : Ensure readings fall within the linear range of the standard curve; dilute samples exceeding the highest standard .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

Reproducibility requires strict adherence to:

- Temperature Control : Keep enzymes and samples on ice to prevent degradation .

- Consistent Mixing : Prepare a Master Mix of reagents to minimize variability between wells .

- Equipment Calibration : Validate microplate readers and pipettes for accuracy .

- Documentation : Publish detailed protocols in the Materials and Methods section, including buffer compositions and centrifugation parameters .

Q. What are common pitfalls in interpreting this compound assay results?

Common issues include:

- Cross-Contamination : Use separate pipette tips for samples and standards .

- Matrix Effects : Account for interference from biological matrices by including sample-specific background controls .

- Overfitting Data : Avoid extrapolating beyond the standard curve’s validated range .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in lipid metabolism be resolved?

Address discrepancies through:

- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines to identify methodological differences (e.g., sample types, assay conditions) .

- Sensitivity Analysis : Test hypotheses under varying experimental parameters (e.g., pH, temperature) .

- Cross-Validation : Combine multiple detection methods (e.g., fluorometric and colorimetric assays) to confirm findings .

Q. What strategies optimize experimental design for studying this compound in dynamic cellular systems?

Advanced designs may involve:

Q. How should researchers approach data normalization when comparing this compound levels across heterogeneous samples?

Normalization methods include:

What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

Use structured frameworks to ensure rigor:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.